2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-15-8-4-5-13(11-15)12-20-17(21)10-9-16(19-20)14-6-2-1-3-7-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRSTIKEEDQDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The 3-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 3-chlorobenzyl chloride and a suitable base.
Aromatic Substitution: The phenyl group can be introduced through electrophilic aromatic substitution reactions using phenyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyridazinone core or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: 3-chlorobenzyl chloride, phenyl halides, Lewis acid catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one is investigated across several scientific domains:
- Medicinal Chemistry : It serves as a building block for synthesizing complex organic molecules with potential therapeutic applications. The compound has been studied for its potential as a phosphodiesterase 4 inhibitor, suggesting its use in treating inflammatory diseases and conditions like chronic obstructive pulmonary disease (COPD) and asthma. Inhibition of phosphodiesterase 4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating inflammatory responses.
- Biological Studies : The compound is evaluated for its potential biological activities, such as antimicrobial or anticancer properties.
- Cardiovascular Research : Related compounds in the pyridazinone class have shown cardiotonic effects, enhancing myocardial contractility, indicating potential cardiovascular applications.
Antimicrobial Activity of Pyridazinone Derivatives
While the search results do not offer specific data tables or case studies for This compound, related pyridazinone derivatives exhibit antimicrobial properties.
One study synthesized a series of pyridazinone derivatives and assessed their antibacterial activity. Compound 3 was identified as the most active against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) value of 4.52 μM against S. aureus (MRSA) .
Structural Insights
The structural characteristics of This compound and related compounds contribute to their biological activity. Key structural components include:
- Pyridazine Ring : A six-membered ring containing two nitrogen atoms.
- Chlorobenzyl Group : A benzyl group substituted with a chlorine atom.
- Phenyl Group : Directly attached to the pyridazine ring.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₁₇H₁₂ClN₂O
- Molecular Weight : 295.75 g/mol
- Synthetic Route : Typically synthesized via N-alkylation of 6-phenylpyridazin-3(2H)-one with 3-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in acetone) .
- Physical Data : Melting point ranges from 98–99°C, as reported for the structurally similar 5-chloro-2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one (compound 4p) .
The biological and physicochemical properties of 2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one are influenced by substituents on the pyridazinone core. Below is a comparative analysis with key analogs:
Table 1: Structural and Physical Comparisons
Key Findings
Impact of Substituents on Solubility: PPD exhibits high solubility in DMSO (4.73 × 10⁻¹ mole fraction) due to its polar pyridazinone core . The addition of hydrophobic groups (e.g., 3-chlorobenzyl) likely reduces aqueous solubility but enhances lipid solubility, favoring interactions with biological membranes . Derivatives with bulkier substituents (e.g., naphthalen-2-ylmethyl) show even lower water solubility, as seen in other analogs .
Biological Activity Trends :
- Insecticidal Activity : N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones, including 2-(3-chlorobenzyl) derivatives, exhibit potent activity against Plutella xylostella (diamondback moth), with the 3-chlorobenzyl group enhancing toxicity .
- Antifungal Activity : The 5-chloro-2-(3-chlorobenzyl) analog (compound 4p) shows efficacy against Fusarium oxysporum and Gibberella zeae, likely due to electron-withdrawing Cl groups stabilizing interactions with fungal enzymes .
- Antibacterial Activity : 4-(4-Methylbenzyl)-6-phenylpyridazin-3(2H)-one (melting point 276°C) demonstrates moderate activity against Gram-positive bacteria, suggesting that para-substituted benzyl groups may optimize steric interactions with bacterial targets .
Synthetic Efficiency :
- The 2-(3-chlorobenzyl) derivative is synthesized in high yields (83%) under mild conditions (room temperature, acetone/K₂CO₃) , whereas ethyl-substituted analogs require elevated temperatures (80°C) and longer reaction times .
Biological Activity
The compound 2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one is a member of the pyridazinone family, recognized for its diverse biological activities and potential therapeutic applications. Its molecular formula is C17H14ClN2O, with a molecular weight of approximately 296.76 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Properties
-
Phosphodiesterase 4 (PDE4) Inhibition :
- This compound has been identified as a potential PDE4 inhibitor. This inhibition is significant for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma by increasing levels of cyclic adenosine monophosphate (cAMP), which regulates inflammatory responses.
- Antibacterial Activity :
-
Cardiotonic Effects :
- Related pyridazinone derivatives have demonstrated cardiotonic effects, enhancing myocardial contractility, suggesting potential cardiovascular applications.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the chemical structure can significantly influence biological activity. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Acetyl-4-(3-chloroanilino)-6-phenylpyridazin-3-one | Acetyl group at position 5 | PDE4 inhibitor |
| 4-(3-fluoroanilino)-6-phenylpyridazin-3-one | Fluoro substituent | Anticancer properties |
| 4-(naphthalen-1-ylamino)-6-phenylpyridazin-3-one | Naphthalene moiety | Antimicrobial activity |
| 5-Acetyl-4-(dimethylamino)methyl]-6-phenylpyridazin-3-one | Dimethylamino group | Neuroprotective effects |
The presence of specific substituents influences the efficacy and selectivity of the compound towards various biological targets .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Material Preparation : Pyridazin-3(2H)-one is synthesized from 4-oxo-4-phenylbutanoic acid and hydrazine hydrate.
- Condensation Reactions : The pyridazinone is then subjected to condensation reactions with aromatic aldehydes.
- Formation of Derivatives : Further reactions with ethyl bromoacetate yield various derivatives, which can be hydrolyzed to enhance biological activity .
Antibacterial Efficacy
A study evaluated the antibacterial activity of a series of pyridazinone derivatives, including this compound. The results indicated that the introduction of different substituents significantly affected the antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Notably, hydrolysis of ester derivatives led to increased activity against Pseudomonas aeruginosa and Acinetobacter baumannii .
PDE4 Inhibition in Inflammatory Models
Research has demonstrated that compounds similar to this compound exhibit strong PDE4 inhibition in vitro, correlating with reduced inflammation in animal models of COPD and asthma. These findings suggest that further development could lead to effective treatments for these conditions .
Q & A
Q. What are the optimized synthetic routes for 2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one, and how can purity be ensured?
Methodological Answer: The compound can be synthesized via condensation reactions between substituted aldehydes and dihydropyridazinone precursors. For example:
- Reagents : 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one, 3-chlorobenzaldehyde, ethanol, sodium ethoxide .
- Conditions : Stirring at room temperature for 12–24 hours, followed by acidification with concentrated HCl.
- Purification : Recrystallization in 90% ethanol yields crystals with >95% purity.
Q. Key Parameters for Optimization :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | Enhances solubility |
| Reaction Time | 18–24 hours | Maximizes conversion |
| Temperature | Room temperature | Prevents side reactions |
| Recrystallization | 90% ethanol | Removes unreacted impurities |
Q. Which spectroscopic and structural characterization methods are critical for confirming the compound’s identity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
- X-ray Crystallography : Resolves bond lengths (C-Cl: ~1.74 Å) and dihedral angles between aromatic rings .
- HPLC-MS : Validates molecular weight (C₁₇H₁₂ClN₂O: calculated 295.07 Da) and purity (>98%) .
Q. Example Structural Data (X-ray) :
| Parameter | Observed Value | Reference Range |
|---|---|---|
| C-Cl Bond Length | 1.74 Å | 1.70–1.80 Å |
| Dihedral Angle | 25.3° | 20–30° (planar deviation) |
| Crystal System | Monoclinic | — |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Methodological Answer:
- Substituent Variation : Synthesize analogs with substituents at the benzyl (e.g., -F, -CF₃) or phenyl (e.g., -NO₂, -OH) positions .
- Biological Assays : Test inhibition of platelet aggregation (IC₅₀) or binding affinity to target enzymes (e.g., PDE3) using fluorescence polarization .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with protein targets like cyclooxygenase-1 .
Q. SAR Design Framework :
| Position Modified | Biological Metric | Key Finding (Example) |
|---|---|---|
| 3-Chlorobenzyl | IC₅₀ (Platelet Aggregation) | IC₅₀ = 12 µM (vs. 45 µM for unsubstituted) |
| 6-Phenyl | Solubility (LogP) | LogP = 2.8 (optimal for bioavailability) |
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., serum concentration) or compound purity. Strategies include:
- Standardized Protocols : Use identical cell lines (e.g., human platelets) and buffer systems (pH 7.4) across studies .
- Impurity Profiling : Analyze batches via HPLC to rule out byproducts (e.g., unreacted aldehydes) .
- Meta-Analysis : Compare data across 5+ independent studies to identify consensus EC₅₀ values .
Case Study : A 2023 study found 30% variance in IC₅₀ values due to differences in ADP concentration (5 µM vs. 10 µM) in platelet assays .
Q. What advanced strategies can resolve ambiguities in reaction mechanisms for pyridazinone derivatives?
Methodological Answer:
- Isotopic Labeling : Use ¹³C-labeled aldehydes to track condensation pathways via NMR .
- Kinetic Studies : Monitor reaction intermediates (e.g., enolates) via time-resolved FTIR .
- DFT Calculations : Simulate energy barriers for tautomerization steps (e.g., keto-enol shifts) .
Q. Mechanistic Insights :
| Step | Energy Barrier (kcal/mol) | Key Intermediate |
|---|---|---|
| Aldehyde Activation | 18.2 | Sodium enolate |
| Cyclization | 12.4 | Dihydropyridazinone |
| Aromatization | 8.7 | Pyridazinone radical |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
